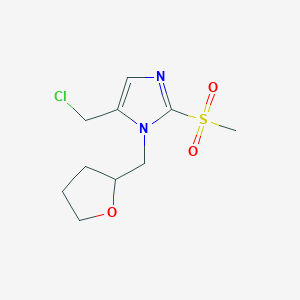

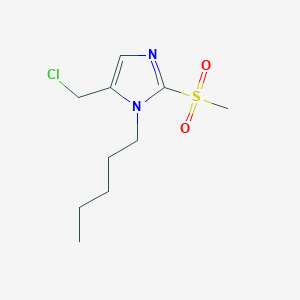

![molecular formula C9H17N3O3S B6339994 {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221343-01-6](/img/structure/B6339994.png)

{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DMAEMA is a tertiary amine methacrylate, which is used in a variety of applications, often involving the synthesis of block copolymers . It is a clear, colorless to pale yellow liquid .

Synthesis Analysis

DMAEMA is synthesized by group transfer polymerization, followed by the modification of its tertiary amine groups . The copolymerization of DMAEMA with other monomers has been studied, and it was found that the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The molecular structure of DMAEMA includes a methacrylate group and a dimethylamino group . The molecular weight of DMAEMA is 157.2102 .Chemical Reactions Analysis

The radical copolymerizations of DMAEMA with other monomers in certain conditions have been shown to have a peculiar nature . The differences in the behavior of systems involving amine monomers are related to the ability of DMAEMA to form assemblies with different reactivity due to the hydrogen bonding .Applications De Recherche Scientifique

Chemical Analysis and Synthesis : A method was developed for determining the methyl, ethyl, and isopropyl esters of methanesulfonic acid, which is related to the synthesis of compounds like "{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol". This method involves derivatization with sodium thiocyanate to analyze alkylthiocyanates and alkylisothiocyanates, which are related to methanesulfonic acid esters, by gas chromatography (Lee et al., 2003).

Synthesis of Imidazole Derivatives : Research on the synthesis of imidazole derivatives, similar to "this compound", demonstrated the versatility of these compounds. One study detailed the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds, showcasing the potential for creating a range of related chemical structures (Ohta et al., 1987).

Catalysis and Coordination Chemistry : A study on bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) reveals insights into the structural and electronic properties of imidazole-based coordination compounds. This research could be relevant for understanding the properties of similar compounds like "this compound" in catalytic and electronic applications (Banerjee et al., 2013).

Pharmaceutical Applications : There's a study about the synthesis of (1-benzyl-2-(methylsulfonyl)-1h-imidazol-5-yl) methanol as a selective COX-2 inhibitor. This indicates the potential pharmaceutical applications of similar compounds in creating selective inhibitors for therapeutic purposes (Tabatabai et al., 2012).

Material Science and Luminescence : A study explored the synthesis of new low-molecular weight compounds with possible application in electroluminescent layers. This includes derivatives of 1H-imidazol-5(4H)-one, which is structurally similar to "this compound". These compounds showed potential for use in organic light-emitting devices (Dobrikov et al., 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

[3-[2-(dimethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3S/c1-11(2)4-5-12-8(7-13)6-10-9(12)16(3,14)15/h6,13H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJWSYGFFXYSIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=CN=C1S(=O)(=O)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

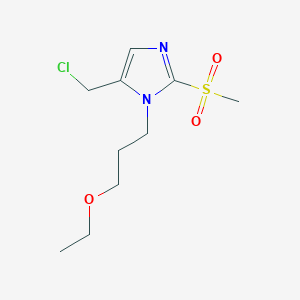

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)

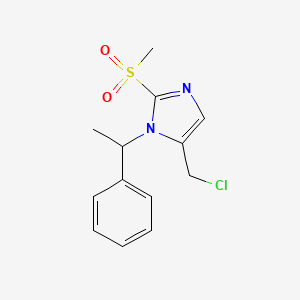

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)

![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)

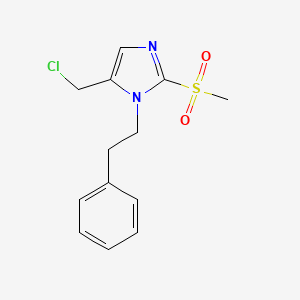

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)

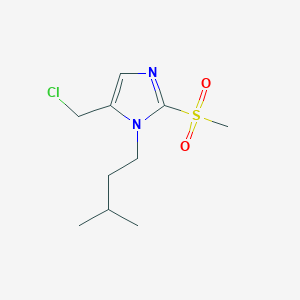

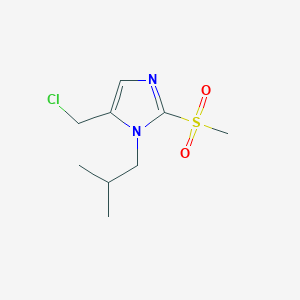

![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

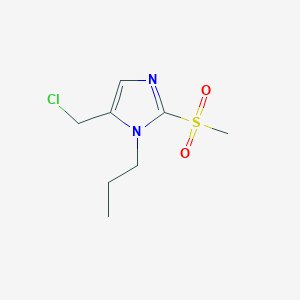

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)